2,5-Dichloro-4-fluorobenzaldehyde
Overview
Description
2,5-Dichloro-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzaldehyde, where two chlorine atoms and one fluorine atom are substituted on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-Dichloro-4-fluorobenzaldehyde involves the halogen exchange reaction. This process starts with 2,5-dichlorobenzaldehyde, which undergoes a halogen exchange reaction with a fluorinating agent such as potassium fluoride in the presence of a catalyst . The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents. For example, 2,5-dichloro-4-fluoroiodobenzene can be reacted with phenylmagnesium chloride to form the corresponding Grignard reagent. This intermediate is then subjected to formylation using N,N-dimethylformamide, followed by hydrolysis to yield the final product . This method is advantageous due to its high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,5-Dichloro-4-fluorobenzoic acid.
Reduction: 2,5-Dichloro-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4-fluorobenzaldehyde is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and labeling agents.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to yield different products. The presence of chlorine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzaldehyde
- 2,6-Dichloro-4-fluorobenzaldehyde
- 3,5-Dichloro-4-fluorobenzaldehyde
- 2,5-Dichloro-3-fluorobenzaldehyde
Uniqueness
2,5-Dichloro-4-fluorobenzaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement can lead to different reactivity and selectivity in chemical reactions compared to other isomers. For example, the electronic effects of the substituents can influence the rate and outcome of nucleophilic aromatic substitution reactions .
Properties
IUPAC Name |
2,5-dichloro-4-fluorobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIABKAXUPDVLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291763 | |
Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230642-93-0 | |
Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230642-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2,5-dichloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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